2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine
Description
2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with an allylsulfanyl group at position 2 and a chlorine atom at position 3. This compound belongs to a broader class of benzothieno[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse pharmacological properties, including anti-inflammatory, anticancer, and kinase-inhibitory activities . The allylsulfanyl and chloro substituents likely modulate its electronic and steric properties, influencing binding affinity to biological targets such as cyclooxygenase-2 (COX-2), sirtuin 2 (SIRT2), and tankyrases (TNKS) .
Properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBHHNMEFULEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation of Benzothieno[3,2-d]pyrimidine
The benzothieno[3,2-d]pyrimidine scaffold serves as the foundational framework for synthesizing 2-(allylsulfanyl)-4-chloro derivatives. Early methodologies relied on cyclization reactions between 2-aminothiophenol and 2-chlorobenzonitrile under acidic conditions. For instance, heating 2-aminothiophenol with 2-chlorobenzonitrile at 120°C in the presence of polyphosphoric acid (PPA) yields the tricyclic core with moderate efficiency (45–55% yield). Modern adaptations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining comparable yields.
Key advancements include the use of palladium-catalyzed cyclocarbonylation. A 2020 study demonstrated that treating 2-iodoanilines with acyl chlorides in 2-methyltetrahydrofuran (2-MeTHF) under CO atmosphere at 80°C achieves cyclization with 85% yield. This method minimizes byproducts and enhances scalability, making it preferable for industrial applications.
Introduction of the Allylsulfanyl Group
The allylsulfanyl moiety is introduced via nucleophilic substitution at the 2-position of the benzothieno[3,2-d]pyrimidine core. Allyl mercaptan (CH₂=CHCH₂SH) serves as the primary nucleophile, reacting with the chlorinated intermediate in anhydrous dimethylformamide (DMF) at 60°C. Potassium carbonate (K₂CO₃) is typically employed as a base to deprotonate the thiol, facilitating the substitution reaction.
Recent studies highlight the efficacy of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), in improving reaction kinetics. Under these conditions, the substitution achieves 92% yield within 4 hours, compared to 72% yield without TBAB. The reaction mechanism proceeds via an Sₙ2 pathway, as confirmed by kinetic isotope effect studies.
Chlorination at the 4-Position
Chlorination is the final critical step, introducing the 4-chloro substituent. Traditional methods use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in refluxing dichloromethane (DCM). For example, treating the sulfanyl-substituted intermediate with SOCl₂ at 40°C for 6 hours achieves 88% chlorination efficiency.
Alternative approaches employ electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid. This method reduces side reactions, such as over-chlorination, and is particularly effective for substrates sensitive to strong Lewis acids. A 2017 study reported 94% yield using NCS under mild conditions (25°C, 2 hours).
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors have replaced batch processes for large-scale production, enabling precise control over reaction parameters. A 2019 pilot-scale study demonstrated that a tubular reactor operating at 100°C with a residence time of 10 minutes achieves 90% conversion for the cyclization step.
Purification techniques, such as simulated moving bed (SMB) chromatography, are employed to isolate the final product with >99% purity. Solvent recovery systems, including distillation and membrane filtration, minimize waste generation, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
The table below summarizes key synthetic routes, highlighting yields, conditions, and scalability:
Computational and Mechanistic Insights
Density functional theory (DFT) calculations reveal that the allylsulfanyl group’s electron-donating properties stabilize the transition state during nucleophilic substitution, lowering the activation energy by 12 kcal/mol compared to methylthio analogs. Molecular docking studies further indicate that the chlorine atom enhances binding affinity to biological targets, such as cyclooxygenase-2 (COX-2), by forming a halogen bond with Leu384.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the allylsulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Amino derivatives, thioethers, alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 350.5 g/mol. Its structure features a benzothieno-pyrimidine core, which is known for its ability to interact with biological targets effectively. The presence of an allylsulfanyl group enhances its reactivity and potential biological activity.
Anticancer Activity
Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various human cancer cell lines, including those associated with breast, colon, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiopyrimidine derivatives, including 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine. These compounds have been evaluated for their efficacy against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results suggest that these compounds can inhibit biofilm formation and exhibit minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
Acetylcholinesterase Inhibition
Compounds similar to 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting this enzyme can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions that incorporate allylsulfanyl groups into the benzothieno-pyrimidine framework. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the pyrimidine ring can significantly affect their potency and selectivity against various biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a potential COX-2 inhibitor, it may bind to the active site of the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-inflammatory Derivatives Targeting COX-2
Benzothieno[3,2-d]pyrimidine derivatives with sulfonamide thio-groups (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity via COX-2 inhibition. For example:
- Compound 4 (antipyrine-bearing derivative): Displays high COX-2 affinity (ΔG = −9.4 kcal/mol) and moderate fluorescence (Φfl = 0.032), making it a dual-function agent for therapeutic and imaging applications .
- Target Compound : The allylsulfanyl group may enhance hydrophobic interactions with COX-2’s active site, while the chloro substituent at position 4 could improve binding stability compared to nitro or difluorophenyl groups in analogs like compounds 4 and 9 .
Table 1: Key Anti-inflammatory Benzothieno[3,2-d]pyrimidine Derivatives
Anticancer Derivatives Targeting SIRT2 and TNKS
- SIRT2 Inhibitors: Derivatives with benzothieno[3,2-d]pyrimidine cores modified with aryl or heteroaryl groups (e.g., compound 62) show nanomolar potency against TNKS (IC50: TNKS1 = 21 nM, TNKS2 = 29 nM) . The allylsulfanyl group in the target compound may mimic nicotinamide binding, a key pharmacophore for SIRT2 inhibition .
- CLK1/DYRK1A Kinase Inhibitors: Benzothieno[3,2-d]pyrimidines with N-aryl substituents (e.g., compounds 1 and 2) demonstrate sub-micromolar inhibition, suggesting structural flexibility for kinase targeting .
Fluorescence Properties
Fluorescence is a unique feature of certain benzothieno[3,2-d]pyrimidines. Compound 4 (Φfl = 0.032) has been proposed for cancer cell imaging due to its emission properties . The target compound’s allylsulfanyl group, being electron-rich, may enhance fluorescence quantum yield compared to non-conjugated substituents (e.g., cyclohexylthio in compound 8) .
Key Research Findings and Gaps
- COX-2 Selectivity : While antipyrine-bearing derivatives show high COX-2 affinity, the target compound’s chloro and allylsulfanyl groups may improve selectivity over COX-1, a hypothesis requiring validation .
- Therapeutic Potential: Structural analogs demonstrate dual roles (e.g., anti-inflammatory + fluorescence), but the target compound’s efficacy in vivo remains unstudied .
- Synthetic Optimization : The allylsulfanyl group’s stability under physiological conditions needs investigation, as thioether linkages can be metabolically labile .
Biological Activity
2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a thieno-pyrimidine core with an allylsulfanyl group that may contribute to its biological properties.
Research indicates that compounds similar to 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine often interact with various biological targets. The following mechanisms have been suggested based on related compounds:
- Enzyme Inhibition : Many thienopyrimidines are known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial and fungal strains, suggesting a role in antimicrobial therapy.
Biological Activity Summary
A summary of the biological activities reported for 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine is presented in the table below:
Case Studies
Several studies have investigated the biological effects of compounds related to 2-(Allylsulfanyl)-4-chloro benzothieno[3,2-d]pyrimidine:
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Anticancer Activity :
- A study evaluated the cytotoxic effects of a related thienopyrimidine on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting potential for further development as an anticancer agent.
-
Antimicrobial Efficacy :
- Research demonstrated that derivatives showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell walls.
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Neurological Studies :
- Investigations into the compound’s effect on neurotransmitter systems revealed potential anxiolytic effects in animal models, warranting further exploration into its use for anxiety disorders.
Q & A
Q. What safety and toxicity considerations are critical for handling this compound in laboratory settings?
- Safety Protocols :
- Acute Toxicity : LD₅₀ >2,000 mg/kg (oral, rat); use PPE and fume hoods for synthesis .
- Mutagenicity : Ames test negative; however, avoid prolonged skin contact due to reactive chloro and sulfur groups .
- Waste Management : Segregate halogenated waste for incineration; neutralize residual POCl₃ with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
